![molecular formula C8H15NO2 B2585206 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol CAS No. 99969-71-8](/img/structure/B2585206.png)
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has been a subject of research due to its biological activities. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Alcohol Oxidation
8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen in ambient air and copper cocatalysts at room temperature. These compounds are synthesized from commercially available materials, highlighting their potential in sustainable chemical processes (Toda et al., 2023).
Efficient Synthesis
A detailed four-step synthesis process for creating 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde has been documented. This process emphasizes the importance of controlling reaction conditions to avoid impurities and enhance yield (Connolly et al., 2010).
Synthesis of Active Metabolites
The stereoselective synthesis of a potent PI3 kinase inhibitor's active metabolite showcases the application of these bicyclic compounds in the development of pharmaceutical agents. The synthesis involves specific hydroboration and stereochemical determination, demonstrating the compounds' versatility in complex organic syntheses (Chen et al., 2010).
Material Science and Polymerization
- Ring-Opening Polymerization: Novel bicyclic oxalactams, including 2-oxa-5-azabicyclo[2.2.2]octan-6-one, have been synthesized and subjected to anionic ring-opening polymerization to produce polyamides with unique structural features. This research highlights the potential of these compounds in creating new materials with specific properties (Okada et al., 1990).
Marine Natural Products and Bioactive Compounds
- Synthesis of Marine Natural Products: The synthesis of tricyclic epoxy alcohols from functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one illustrates the application of these compounds in mimicking complex marine natural products. This approach provides insights into the synthesis of biologically active compounds and their potential applications in drug discovery (Proemmel et al., 2002).
Aerobic Oxidation
- Aerobic Oxidation of Alcohols: The development of a new catalyst system for the efficient aerobic oxidation of primary and secondary alcohols to aldehydes and ketones highlights the role of these compounds in facilitating green chemistry reactions. This method uses ambient air as the oxidant and operates at room temperature, showcasing an environmentally friendly approach to important chemical transformations (Wang et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
The 8-azabicyclo[3.2.1]octane scaffold has been applied as a key synthetic intermediate in several total syntheses . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Eigenschaften
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-4-3-9-5-7-1-2-8(6-9)11-7/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOGPBDBVGVCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


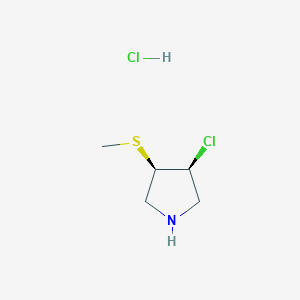
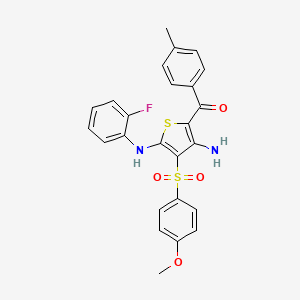
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)
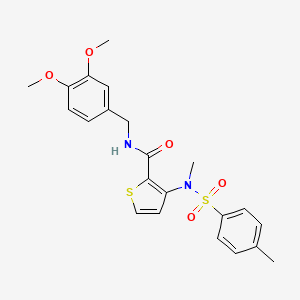

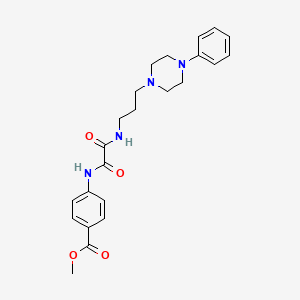
![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)

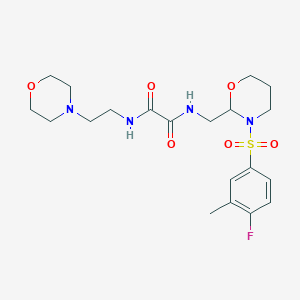
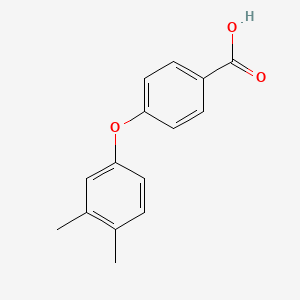
![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2585146.png)